molecular formula C17H16N2O2S B2576862 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide CAS No. 862831-17-2

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2576862
CAS RN: 862831-17-2
M. Wt: 312.39
InChI Key: ARGSQLKEDIFCQD-UHFFFAOYSA-N
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Description

Indole and its derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . Thiophene was discovered as a contaminant in benzene .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively . It possesses intramolecular hydrogen bonding . Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Scientific Research Applications

Mechanism of Action

The mechanism of action of indole and thiophene derivatives can vary widely depending on their specific structures and the biological targets they interact with. For example, some indole derivatives have been reported to have antiviral activity .

Future Directions

The synthesis and characterization of novel thiophene and indole moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-15(13-7-3-4-8-14(13)19(11)2)16(20)17(21)18-10-12-6-5-9-22-12/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGSQLKEDIFCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

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